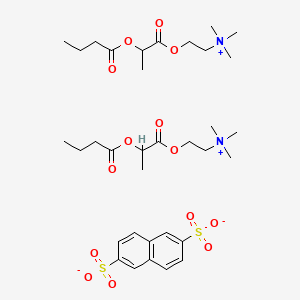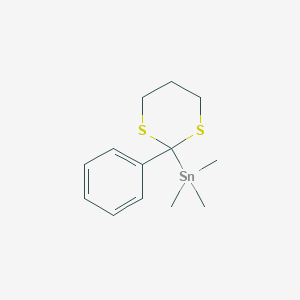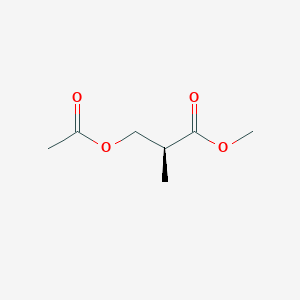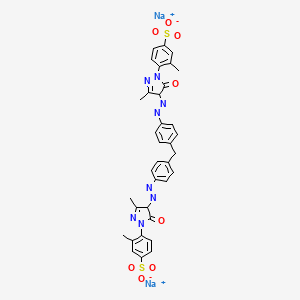
Sodium 4,4'-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) involves multiple steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Azo dyes can be reduced to form aromatic amines, which are often colorless.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Oxidized azo compounds.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Aplicaciones Científicas De Investigación
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Tartrazine: Another azo dye used in food coloring.
Amaranth: A red azo dye used in cosmetics and food.
Orange II: An azo dye used in textile dyeing.
Uniqueness
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) is unique due to its complex structure, which imparts specific chemical properties such as high solubility in water and stability under various conditions. This makes it particularly useful in applications where other azo dyes may not be suitable.
Propiedades
Número CAS |
85391-58-8 |
|---|---|
Fórmula molecular |
C35H30N8Na2O8S2 |
Peso molecular |
800.8 g/mol |
Nombre IUPAC |
disodium;3-methyl-4-[3-methyl-4-[[4-[[4-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]methyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O8S2.2Na/c1-20-17-28(52(46,47)48)13-15-30(20)42-34(44)32(22(3)40-42)38-36-26-9-5-24(6-10-26)19-25-7-11-27(12-8-25)37-39-33-23(4)41-43(35(33)45)31-16-14-29(18-21(31)2)53(49,50)51;;/h5-18,32-33H,19H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
Clave InChI |
IUNYXTGGDLAACZ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


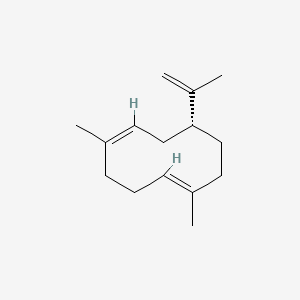
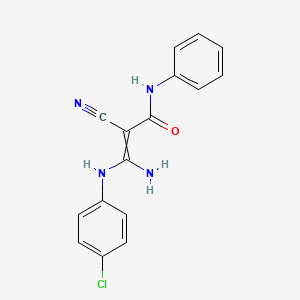
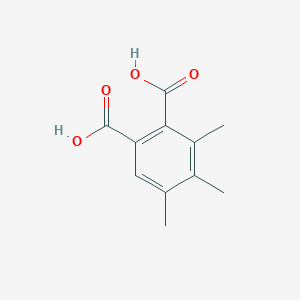
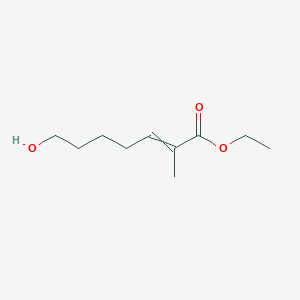

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
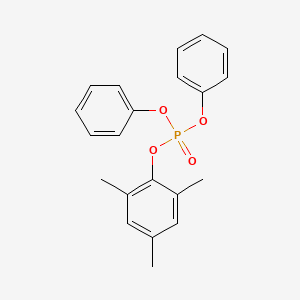
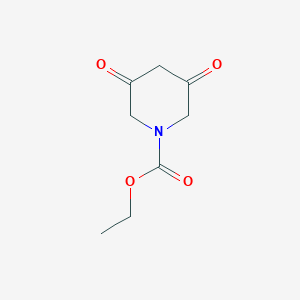
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
